N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
Description
N-(1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a pyrazole-thiazole core substituted with a 4-chlorophenyl group and a 3,4-dimethoxybenzamide moiety. Pyrazole and thiazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-13-10-20(25-21(28)15-6-9-18(29-2)19(11-15)30-3)27(26-13)22-24-17(12-31-22)14-4-7-16(23)8-5-14/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAQITPNSDTTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species. In terms of antitumor activity, some thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines.
Biochemical Pathways
As antimicrobials, they could interfere with bacterial lipid biosynthesis.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities. They interact with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on similar thiazole derivatives suggest that they may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- A thiazole ring
- A pyrazole moiety
- A dimethoxybenzamide group
The synthesis typically involves multi-step reactions, including the formation of thiazole and pyrazole derivatives followed by coupling reactions to introduce the dimethoxybenzamide unit. The synthetic pathways often utilize various reagents and conditions to achieve high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related thiazole-substituted pyrazoles have demonstrated significant activity against glioblastoma cell lines. In vitro studies showed that these compounds can inhibit key signaling pathways involved in tumor growth.
Table 1: Summary of Anticancer Activity
| Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4j | Glioblastoma | 12 | AKT2 Inhibition |
| Similar Compounds | Various | 10-20 | Kinase Inhibition |
Kinase Inhibition
The compound has been evaluated for its ability to inhibit various kinases, particularly AKT2 (PKBβ), which is crucial in oncogenic signaling pathways. Inhibition of AKT2 has been correlated with reduced malignancy in glioma cells.
Case Study: AKT2 Inhibition
In a study involving 139 purified kinases, the compound exhibited low micromolar activity against AKT2. This specificity suggests its potential as a targeted therapeutic agent for cancers where AKT signaling is dysregulated .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been investigated for various pharmacological effects:
- Anti-inflammatory : Some pyrazolone derivatives exhibit significant anti-inflammatory activity.
- Antioxidant : The presence of specific functional groups enhances antioxidant properties.
Table 2: Summary of Other Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anti-inflammatory | Pyrazolone Derivatives | Reduced cytokine levels |
| Antioxidant | Thiazole Compounds | Scavenging free radicals |
Comparison with Similar Compounds
Halogen-Substituted Thiazole-Pyrazole Derivatives
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from ).
- Key Differences : Replaces the 3,4-dimethoxybenzamide group with a fluorophenyl-triazole moiety. The fluorophenyl groups enhance electronegativity but reduce steric bulk compared to the methoxybenzamide group in the target compound.
- Crystallographic Data : Exhibits triclinic symmetry (P¯I) with two independent molecules in the asymmetric unit, showing planar conformations except for one perpendicular fluorophenyl group .
Thiazole-Pyrazole Hybrids with Varied Substituents
- Compound 7: 1-(2-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone (from ). Key Differences: Substitutes the chlorophenyl group with bromophenyl and introduces a ketone group instead of benzamide. Bromine’s larger atomic radius may increase hydrophobic interactions but reduce solubility compared to chlorine. Noncovalent Interactions: Halogen bonding (Br···O/N) and chalcogen bonding (S···π) dominate, as shown by Hirshfeld surface analysis and DFT calculations .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 4 | Compound 7 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~525 (estimated) | ~550 | ~530 |
| LogP (Predicted) | 3.8 (dimethoxy enhances lipophilicity) | 4.2 (fluorine increases hydrophobicity) | 3.5 (bromine increases size but not lipophilicity) |
| Solubility | Moderate (dimethoxy improves aqueous solubility) | Low (fluorophenyl reduces solubility) | Low (bromophenyl and ketone decrease solubility) |
Table 1: Comparative physicochemical properties. Data inferred from structural analogs .
Enzymatic Inhibition
- Target Compound : Predicted to inhibit kinases (e.g., CDK5/p25) due to its benzamide-thiazole core, analogous to ATP-competitive inhibitors like roscovitine derivatives .
- Compound 12: 2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol (from ). Activity: Exhibits selective kinase inhibition via hydrogen bonding with methoxy groups. The target compound’s dimethoxy groups may enhance binding to polar active sites .
Antimicrobial Activity
- Compound 4g/h : Coumarin-benzodiazepine hybrids (from ).
- Comparison : The target compound lacks coumarin’s π-π stacking capability but may compensate with chlorophenyl’s hydrophobic interactions in bacterial membrane targeting.
Computational Analysis
- Electron Localization : The dimethoxybenzamide group in the target compound likely increases electron density in aromatic regions, enhancing hydrogen-bond acceptor capacity (via ELF analysis) .
- Docking Studies : AutoDock4 simulations suggest that the chlorophenyl-thiazole moiety binds to hydrophobic pockets in kinase targets, while methoxy groups stabilize polar interactions (similar to Compound 8 in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
